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molecular formula C15H14O3 B8512092 Methyl 2-Methoxy-5-phenylbenzoate

Methyl 2-Methoxy-5-phenylbenzoate

Cat. No. B8512092
M. Wt: 242.27 g/mol
InChI Key: PLWCPEJTHPQFST-UHFFFAOYSA-N
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Patent
US06710056B2

Procedure details

1.06 g (3.64 mmol) of methyl 2-Methoxy-5-iodobenzoate, 460 mg (3.78 mmol) of phenylboronic acid, 83 mg (2 molar %) of tetrakistriphenylphosphine palladium and 1.52 g (14.4 mmol) of sodium carbonate were heated under reflux in 12 ml of toluene/ethanol/water (2/1/1) solvent mixture for 2 hours. After the filtration through Celite followed by the after treatment conducted by an ordinary method, the obtained residue was purified by the silica gel column chromatography to obtain the title compound.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
toluene ethanol water
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10](I)=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[C:14]1(B(O)O)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)I
Name
Quantity
460 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tetrakistriphenylphosphine palladium
Quantity
83 mg
Type
reactant
Smiles
Name
Quantity
1.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
toluene ethanol water
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the filtration through Celite
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by the silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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